8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
“8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-Triazaspiro[4.5]decane-2,4-dione . It is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .
Synthesis Analysis
Spiroconnected N-alkoxyalkylpiperidine hydantoins, which include “this compound”, were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The 13 C NMR spectra of similar compounds contain most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm assigned to the carbon atoms of the hydantoin cycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Strecker reaction of cyanohydrin with ammonium carbonate .Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, including structures similar to 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, have shown significant potential in anticancer research. These compounds have been examined for their antitumor efficacy due to the rich medicinal tradition and the chemical versatility of the cinnamoyl group. Research has indicated that various cinnamoyl acids, esters, amides, and related derivatives possess notable anticancer activities, contributing valuable insights into the development of new antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antimicrobial Activities
Cinnamaldehyde, a related compound to this compound, has been extensively studied for its antimicrobial properties. It is a major constituent of cinnamon essential oils and exhibits strong antimicrobial effects against a wide range of pathogenic bacteria in both animal feeds and human foods. This highlights the potential of cinnamoyl-derived compounds in developing new antimicrobial agents, which could be crucial for food safety and preservation (Friedman, 2017).
Synthetic and Catalytic Applications
The synthesis and catalytic applications of compounds bearing the cinnamoyl group, akin to this compound, have been a subject of interest. These compounds participate in various catalytic transformations, offering pathways to create a broad range of chemical entities. Their involvement in catalytic processes underscores their versatility and potential in synthetic organic chemistry (Cadierno, Gamasa, & Gimeno, 2004).
Optical Properties and Material Science Applications
Cinnamoyl derivatives have also found applications in the field of optical materials and dyes. Their unique properties facilitate the development of high-quality pigments and materials for organic electronics, showcasing the diverse utility of these compounds in both fundamental and applied research areas (Grzybowski & Gryko, 2015).
Mechanism of Action
Target of Action
The primary target of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric disorders .
Mode of Action
This compound interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction results in a slight bias towards G-protein signaling .
Biochemical Pathways
The interaction of this compound with the delta opioid receptor affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a critical role in pain perception, and its modulation can lead to anti-allodynic effects .
Pharmacokinetics
The pharmacokinetics of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile .
Result of Action
The molecular and cellular effects of this compound’s action include a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . This suggests that the compound could have potential therapeutic applications in the treatment of anemia .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile , which suggests that its action may be influenced by factors such as the physiological environment and the presence of other substances in the body.
Properties
IUPAC Name |
8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAXMRSCXFBFMM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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